4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
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Description
4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have shown significant antioxidant, antimicrobial, and anti-inflammatory activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It is suggested that the compound’s antimicrobial and anti-inflammatory activities may be due to its dependency on electron donating and electron withdrawing groups .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways related to antioxidant, antimicrobial, and anti-inflammatory responses .
Result of Action
The compound has shown significant antioxidant activity, as well as excellent antimicrobial and anti-inflammatory activities .
Biological Activity
The compound 4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates several pharmacologically relevant moieties, including a piperidine ring and a sulfonamide group, which are known for their diverse biological effects. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The structural composition of the compound can be broken down into key components:
- Piperidine moiety : Known for its role in various pharmacological activities.
- Sulfonamide group : Associated with antibacterial properties and enzyme inhibition.
- Dimethylpyrimidine : Contributes to the compound's interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives containing sulfonamide groups exhibit significant antibacterial properties. For instance, compounds similar to the one have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine structure enhances these effects by facilitating interaction with bacterial enzymes.
Compound | Bacterial Strain | Activity Level |
---|---|---|
Compound A | Salmonella typhi | Moderate |
Compound B | Bacillus subtilis | Strong |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In studies involving structurally similar compounds, significant inhibition was observed, suggesting that the compound may share these properties. For example, certain derivatives demonstrated IC50 values in the low micromolar range against AChE .
Cytotoxicity
Initial studies on related compounds have indicated cytotoxic effects against cancer cell lines. For example, compounds with similar structural motifs showed IC50 values ranging from 16 to 20 µM against HCT-116 and MCF-7 cancer cell lines . These findings suggest that the compound may possess potential as an anticancer agent.
The biological activity of this compound is likely mediated through various mechanisms:
- Enzyme Interaction : The sulfonamide group can interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The piperidine moiety may influence G-protein coupled receptors (GPCRs), leading to cellular signaling changes.
- Cell Membrane Penetration : The lipophilicity of the pyrimidine component aids in membrane penetration, enhancing bioavailability.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Piperidine Derivatives : This study highlighted the structure-activity relationship (SAR) of piperidine derivatives as inhibitors of bacterial growth and enzyme activity. The findings suggested that modifications in substituents could significantly enhance antibacterial efficacy .
- Anticancer Activity Assessment : Research evaluating the cytotoxicity of benzo[d]oxepin derivatives reported promising results against various cancer cell lines, indicating that modifications similar to those in our compound could yield effective anticancer agents .
Properties
IUPAC Name |
4-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidin-4-yl]oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-14-12-20(22-15(2)21-14)28-16-6-8-23(9-7-16)29(24,25)17-4-5-18-19(13-17)27-11-3-10-26-18/h4-5,12-13,16H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFVWQFZRGCKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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